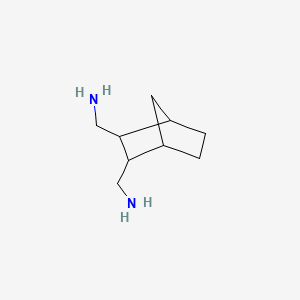

Bis(aminomethyl)norbornane

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h6-9H,1-5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYFJVIASOJLJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(C2CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50972046 | |

| Record name | (Bicyclo[2.2.1]heptane-2,3-diyl)dimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Bicyclo[2.2.1]heptanedimethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

56602-77-8 | |

| Record name | Bicyclo(2.2.1)heptanedimethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056602778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]heptanedimethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Bicyclo[2.2.1]heptane-2,3-diyl)dimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[2.2.1]heptanebis(methylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis(aminomethyl)norbornane: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(aminomethyl)norbornane is a cycloaliphatic diamine characterized by a rigid, sterically hindered bicyclo[2.2.1]heptane (norbornane) core. This unique three-dimensional structure sets it apart from linear or aromatic diamines, imparting a range of desirable properties to the materials and molecules in which it is incorporated. This guide provides a comprehensive overview of the chemical structure, physical and chemical properties, synthesis, and diverse applications of bis(aminomethyl)norbornane, with a focus on its role in advanced materials and as a building block in medicinal chemistry.

Chemical Structure and Isomerism

The fundamental structure of bis(aminomethyl)norbornane consists of a norbornane skeleton with two aminomethyl (-CH₂NH₂) groups attached. The CAS number for the mixture of isomers is 56602-77-8, with a molecular formula of C₉H₁₈N₂ and a molecular weight of approximately 154.26 g/mol .[1]

The placement of the aminomethyl groups on the norbornane ring leads to various isomers, primarily the 2,5- and 2,6-isomers. Furthermore, each of these positional isomers can exist as stereoisomers, designated as endo or exo. The endo position is syn (closer) to the longest bridge of the bicyclic system, while the exo position is anti (further away).[2] This results in the potential for endo,endo, exo,exo, and endo,exo configurations. The commercially available product is typically a mixture of these isomers.[3] The specific isomer ratio can significantly influence the physical and chemical properties of the substance and the performance of the resulting polymers.

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=643534&t=l"]; "2,5-bis(aminomethyl)norbornane"; } caption: "2,5-Bis(aminomethyl)norbornane Structure"

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=138407&t=l"]; "2,6-bis(aminomethyl)norbornane"; } caption: "2,6-Bis(aminomethyl)norbornane Structure"

Physicochemical Properties

Bis(aminomethyl)norbornane is a colorless to light yellow liquid at room temperature.[4] Its rigid bicyclic structure results in distinct physical properties compared to linear aliphatic diamines.

| Property | Value | Reference(s) |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Molecular Formula | C₉H₁₈N₂ | [1] |

| Molecular Weight | 154.26 g/mol | |

| CAS Number | 56602-77-8 (mixture of isomers) | [1] |

| Boiling Point | 259 °C at 101,325 Pa | [4] |

| Density | 1.00 g/cm³ at 20 °C | [4] |

| Refractive Index | 1.51 | [5] |

| Vapor Pressure | 21 Pa at 25 °C | [4] |

| Water Solubility | 1000 g/L | [4] |

Synthesis of Bis(aminomethyl)norbornane

Two primary industrial routes are employed for the synthesis of bis(aminomethyl)norbornane:

-

Hydrogenation of Dicyanonorbornane: This is a widely used method that involves the catalytic hydrogenation of a mixture of 2,5- and 2,6-dicyanonorbornane. The dicyanonorbornane precursor is typically produced through the hydrocyanation of cyanonorbornene. The subsequent reduction of the nitrile groups to primary amines is achieved using catalysts such as palladium or nickel. The reaction conditions, including temperature, pressure, and catalyst choice, can influence the final isomer ratio.

-

Direct Aminomethylation of Norbornene: This approach involves the reaction of norbornene with formaldehyde and ammonia, followed by a hydrogenation step. This method is advantageous for its directness and can offer high selectivity for substitution at the 2 and 5 positions of the norbornane ring.

Asymmetric Synthesis

For applications in asymmetric catalysis, the synthesis of enantiomerically pure isomers of bis(aminomethyl)norbornane is crucial. A common strategy involves the desymmetrization of a meso starting material, such as endo-2,3-norbornene dicarboxylate anhydride. This is typically achieved through a nucleophilic ring-opening reaction with a chiral auxiliary, followed by a series of transformations to convert the functional groups into aminomethyl moieties.

Applications in Advanced Materials

The rigid and bulky structure of bis(aminomethyl)norbornane is a key attribute that is exploited in the development of high-performance polymers.

Epoxy Resin Curing Agent

Bis(aminomethyl)norbornane, often referred to as norbornanediamine (NBDA), is an effective curing agent for epoxy resins. Its cycloaliphatic nature contributes to the creation of densely cross-linked networks, resulting in cured epoxy systems with:

-

Enhanced Thermal Stability: The rigid norbornane backbone restricts the thermal motion of the polymer chains, leading to a higher glass transition temperature (Tg) and improved heat resistance compared to systems cured with more flexible aliphatic amines.

-

Superior Mechanical Properties: The high crosslink density imparts excellent hardness, stiffness, and mechanical strength to the cured resin.

-

Good Chemical Resistance: The stable, saturated bicyclic structure contributes to the durability and resistance of the cured epoxy to water and various chemicals.

Monomer for Polyamides and Polyimides

When used as a diamine monomer in the synthesis of polyamides and polyimides, bis(aminomethyl)norbornane introduces its characteristic rigidity into the polymer backbone. This has several significant consequences for the properties of the resulting polymers:

-

High Glass Transition Temperature (Tg): The restricted chain mobility leads to amorphous polymers with high Tg values. For example, fully nonaromatic polyimides derived from bis(aminomethyl)norbornane and cycloaliphatic dianhydrides can exhibit glass transition temperatures exceeding 290°C.[2]

-

Excellent Thermal Stability: Polymers containing the bis(aminomethyl)norbornane moiety generally show high thermal stability, with 5% weight loss temperatures (Td5%) often around 450°C.[2]

-

Amorphous Nature and Optical Clarity: The non-planar, alicyclic structure of the norbornane unit disrupts polymer chain packing and crystallization. This results in amorphous materials that are often transparent, making them suitable for optical applications.

-

Improved Mechanical Performance: The rigid norbornane unit directly influences the mechanical properties, leading to high-strength and high-modulus materials.[6]

Applications in Medicinal Chemistry and Catalysis

Beyond materials science, the unique three-dimensional scaffold of bis(aminomethyl)norbornane makes it a valuable building block in other areas of chemistry.

Medicinal Chemistry

The norbornane core provides a non-aromatic, conformationally restricted scaffold that can be used to explore novel chemical space in drug design. This allows for a departure from the often flat architectures of many drug molecules, potentially leading to new and improved pharmacological profiles.

Ligands for Asymmetric Catalysis

The two primary amine groups of bis(aminomethyl)norbornane can be readily functionalized to create chiral ligands for asymmetric catalysis. When complexed with transition metals, the rigid norbornane backbone creates a well-defined chiral environment around the metal center, enabling high levels of stereocontrol in a variety of chemical transformations.

Experimental Protocols

Illustrative Synthesis of a Polyamide from Bis(aminomethyl)norbornane and an Aromatic Dicarboxylic Acid (General Procedure)

-

Monomer Preparation: Ensure both bis(aminomethyl)norbornane (as a mixture of isomers) and the chosen aromatic dicarboxylic acid are pure and dry.

-

Polycondensation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the aromatic dicarboxylic acid in a suitable polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

-

Addition of Diamine: Slowly add an equimolar amount of bis(aminomethyl)norbornane to the stirred solution at room temperature under a nitrogen atmosphere.

-

Polymerization: The reaction mixture is typically stirred at room temperature for several hours to form the poly(amic acid) precursor, resulting in a viscous solution.

-

Film Casting and Curing (for Polyamides): The viscous polymer solution can be cast onto a glass plate and heated in a vacuum oven in a stepwise manner (e.g., 80°C, 150°C, 200°C, 250°C) to evaporate the solvent and induce cyclodehydration to form the final polyamide film.

Note: This is a generalized procedure. Specific reaction times, temperatures, and purification methods will vary depending on the specific monomers and desired polymer properties.

Spectroscopic Characterization

The structure and purity of bis(aminomethyl)norbornane and its derivatives are typically confirmed using spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The complex splitting patterns in the ¹H NMR spectrum are characteristic of the rigid bicyclic system. The chemical shifts and coupling constants can be used to differentiate between the various isomers.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of bis(aminomethyl)norbornane will show characteristic absorption bands for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aliphatic core, and N-H bending vibrations.

Safety and Handling

Bis(aminomethyl)norbornane is classified as a corrosive substance. It can cause severe skin burns and eye damage.[3] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and protective clothing, must be worn when handling this chemical. Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.

In case of contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move the individual to fresh air. If swallowed, rinse the mouth with water and do not induce vomiting; seek immediate medical attention.

Store bis(aminomethyl)norbornane in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[3]

Conclusion

Bis(aminomethyl)norbornane is a versatile and valuable chemical intermediate with a unique combination of properties derived from its rigid bicyclic structure. Its primary applications lie in the field of high-performance polymers, where it serves as an exceptional curing agent for epoxy resins and a key monomer for synthesizing thermally stable and mechanically robust polyamides and polyimides. Furthermore, its conformationally constrained scaffold is of growing interest in medicinal chemistry and as a platform for the design of chiral ligands for asymmetric catalysis. As the demand for advanced materials with superior thermal and mechanical properties continues to grow, the importance of specialty diamines like bis(aminomethyl)norbornane is expected to increase.

References

-

CP Lab Safety. (n.d.). Bis(aminomethyl)norbornane (mixture of isomers), min 97%, 100 grams. Retrieved from [Link]

-

001CHEMICAL. (n.d.). CAS No. 56602-77-8, Bis(aminomethyl)norbornane (mixture of isomers). Retrieved from [Link]

-

sciedco. (n.d.). Bis(aminomethyl)norbornane (mixture of isomers), Min. 98.0 (T), 500 g. Retrieved from [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. Bis(aminomethyl)norbornane|High-Purity RUO| [benchchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. bicyclo[2.2.1]heptanebis(methylamine) | 56602-77-8 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Mechanical, Electrical, Thermal and Chemical Properties of Polyamide (PA) Resins [honyplastic.com]

A Senior Scientist's Guide to the Spectroscopic Characterization of Bis(aminomethyl)norbornane

Abstract

Bis(aminomethyl)norbornane (BAMN) is a saturated bicyclic diamine whose rigid framework and versatile chemical functionality make it a valuable building block in polymer science, chiral ligand synthesis, and pharmaceutical development.[1] Commercially available as a mixture of isomers, the precise structural elucidation and purity assessment of BAMN are paramount for its effective application.[2] This technical guide provides an in-depth, multi-platform spectroscopic protocol for the comprehensive analysis of bis(aminomethyl)norbornane. From the foundational confirmation of functional groups with Infrared (IR) Spectroscopy to the definitive structural mapping via Nuclear Magnetic Resonance (NMR) and the verification of molecular weight by Mass Spectrometry (MS), this document outlines not just the methods, but the scientific rationale behind the analytical workflow. It is designed for researchers, chemists, and quality control professionals who require a robust, self-validating system for the characterization of this and similar bicyclic amines.

Introduction: The Analytical Challenge of a Complex Alicyclic Amine

Bis(aminomethyl)norbornane, with the chemical formula C₉H₁₈N₂, presents unique analytical challenges due to its complex stereochemistry.[3] The rigid bicyclo[2.2.1]heptane core can host the two aminomethyl substituents in several isomeric forms, primarily differing in their endo and exo orientations relative to the main six-membered ring.[4][5] These subtle differences in three-dimensional geometry can significantly impact the material's reactivity and performance.[1] Therefore, a simple confirmation of the molecular formula is insufficient. A rigorous analytical approach must unambiguously determine the connectivity and stereochemistry of the molecule.

This guide details an integrated workflow, leveraging the strengths of multiple spectroscopic techniques to build a complete and validated structural profile of a BAMN sample. We will explore the "why" behind specific experimental choices, providing insights that transform routine analysis into a powerful problem-solving tool.

Foundational Analysis: Infrared (IR) Spectroscopy

Principle: IR spectroscopy is the ideal first-pass analytical technique. Its speed and simplicity provide rapid confirmation of key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. For BAMN, the primary goal is to verify the presence of the amine (N-H) and aliphatic (C-H) functionalities and the absence of precursor moieties (e.g., C=C or nitrile C≡N bonds).

Key Vibrational Modes for Bis(aminomethyl)norbornane

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity/Shape | Rationale & Interpretation |

| N-H Stretch (Primary Amine) | 3400 - 3250 | Medium, Two Bands | Primary amines (-NH₂) exhibit both symmetric and asymmetric stretching modes, resulting in a characteristic doublet.[6] Its presence is a strong indicator of the primary amine groups. |

| Aliphatic C-H Stretch | 2950 - 2850 | Strong, Sharp | These absorptions arise from the C-H bonds of the norbornane scaffold and the methylene (-CH₂-) linkers, confirming the saturated aliphatic nature of the molecule.[6] |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong | This bending vibration is another key indicator for primary amines.[7] |

| C-N Stretch | 1250 - 1020 | Weak to Medium | Confirms the presence of the carbon-nitrogen bond in the aliphatic amine structure.[7] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place one to two drops of the liquid BAMN sample directly onto the ATR crystal. As BAMN is a liquid, no further preparation is needed.[2]

-

Background Scan: With the clean, empty ATR crystal, perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Trustworthiness Check: The spectrum should be devoid of significant absorptions around 1640 cm⁻¹ (C=C stretch) or ~2250 cm⁻¹ (C≡N stretch), which would indicate incomplete synthesis or the presence of unsaturated precursors.[1][6]

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Principle: Mass spectrometry provides the definitive molecular weight of the analyte and offers structural clues through its fragmentation pattern. For a polar, basic compound like BAMN, electrospray ionization (ESI) is the preferred method as it readily protonates the amine groups, forming a detectable cation ([M+H]⁺).

Expected Observations:

-

Molecular Ion: C₉H₁₈N₂ has a monoisotopic mass of 154.1470 g/mol . In positive-ion ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 155.1548.

-

Nitrogen Rule: As the molecule contains an even number of nitrogen atoms, its molecular ion peak will have an even mass (154 Da). This is a fundamental rule that can quickly validate the elemental composition.[7]

-

Key Fragmentation: The most common fragmentation pathway for aliphatic amines is α-cleavage—the breaking of the C-C bond adjacent to the nitrogen atom.[8][9] For BAMN, this would involve the loss of an aminomethyl radical (•CH₂NH₂) or related fragments. The rigid norbornane core may also lead to characteristic retro-Diels-Alder type fragmentations under higher collision energies.[10]

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of BAMN (~10-50 µg/mL) in a suitable solvent system, such as 50:50 methanol:water with 0.1% formic acid. The acid ensures efficient protonation of the amine groups.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Infusion/Injection: Introduce the sample into the ESI source via direct infusion or LC injection.

-

Data Acquisition: Acquire a full scan mass spectrum in positive ion mode over a range of m/z 50-500.

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ precursor ion (m/z 155.15) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. This confirms the identity of the parent ion and provides structural information.

Expert Insight: The observation of a strong [M+H]⁺ peak at the correct m/z provides high confidence in the elemental formula. The fragmentation pattern from MS/MS serves as a fingerprint, which can be used to distinguish between different isomers if their fragmentation pathways differ.

Definitive Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete molecular map can be constructed. For BAMN, NMR is essential to differentiate between endo and exo isomers.[11]

¹H NMR Spectroscopy

The ¹H NMR spectrum of BAMN is complex due to the rigid, non-planar structure of the norbornane core, which makes many protons chemically non-equivalent. Signals are often broad and show complex splitting patterns.

Expected Chemical Shift Regions:

| Proton Type | Approx. Chemical Shift (δ, ppm) | Multiplicity & Notes |

| -NH₂ | 1.0 - 2.5 | Broad singlet |

| Norbornane Scaffold (-CH-, -CH₂-) | 0.8 - 2.8 | Complex multiplets |

| Aminomethyl (-CH₂-N) | 2.5 - 3.2 | Multiplets |

Expert Insight on Isomer Differentiation: The key to distinguishing endo and exo isomers lies in the subtle differences in chemical shifts caused by anisotropic effects and steric interactions.[12] For example, an exo proton is typically more deshielded (appears at a lower field) than its corresponding endo counterpart in many norbornane systems.[5][13] 2D NMR techniques are often required for unambiguous assignment.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom, offering a clear count of the carbon environments.

Expected Chemical Shift Regions:

| Carbon Type | Approx. Chemical Shift (δ, ppm) | Rationale |

| Norbornane Scaffold (-CH-, -CH₂-) | 25 - 50 | Typical range for saturated alicyclic carbons.[14][15] |

| Aminomethyl (-CH₂-N) | 40 - 55 | The carbon is attached to a nitrogen, shifting it downfield.[16] |

Advanced 2D NMR Techniques

For a molecule as complex as BAMN, 2D NMR is not a luxury but a necessity for full structural assignment.

-

COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, revealing which protons are adjacent to each other. This is invaluable for tracing the connectivity through the norbornane skeleton.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This allows for the unambiguous assignment of carbon signals based on their known proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for identifying quaternary carbons and piecing together the entire molecular framework.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-20 mg of BAMN in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Chloroform-d (CDCl₃) is a common choice.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion. Shim the instrument to achieve high magnetic field homogeneity.

-

Data Acquisition:

-

Acquire a standard 1D ¹H spectrum.

-

Acquire a proton-decoupled 1D ¹³C spectrum.

-

Acquire 2D COSY and HSQC spectra. These are essential for definitive assignments.

-

-

Data Processing & Interpretation: Process the spectra using appropriate software. Integrate ¹H signals, assign peaks, and use 2D data to build the final structural model.

Integrated Spectroscopic Workflow

Caption: Integrated workflow for the spectroscopic analysis of BAMN.

Conclusion

The characterization of bis(aminomethyl)norbornane is a clear example of the necessity of a multi-technique spectroscopic approach. While IR spectroscopy provides a rapid and essential check for the correct functional groups, and mass spectrometry confirms the molecular weight, only NMR spectroscopy can fully resolve the intricate stereochemical and connectivity details of the molecule. By following the integrated workflow presented in this guide, researchers can confidently verify the structure and purity of their BAMN samples, ensuring the integrity and reproducibility of their downstream applications, from advanced polymer synthesis to the development of novel therapeutics.

References

-

The Endo-Exo Isomerization of N-Phenyl-5-norbornene-2,3-dicarboximide. Spectroscopy Letters. Available at: [Link]

-

Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II). SFU Summit. Available at: [Link]

-

ON THE DIFFERENTIATION OF endo- AND exo-NORBORNYL DERIVATIVES BY CHEMICAL SHIFTS IN N.M.R. SPECTROSCOPY. Canadian Science Publishing. Available at: [Link]

-

Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scientific Research Publishing. Available at: [Link]

-

Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. PMC - NIH. Available at: [Link]

-

1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029597). Human Metabolome Database. Available at: [Link]

-

13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

-

An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. RSC Publishing. Available at: [Link]

-

Major fragmentation modes of norbornane [Fig. 36(a)] (a) and... ResearchGate. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

-

10.7: Functional Groups and IR Tables. Chemistry LibreTexts. Available at: [Link]

-

Spectroscopic Methods of Analysis. Course Document. Available at: [Link]

-

12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Figure B1.3: 1 H NMR spectrum of... ResearchGate. Available at: [Link]

-

Mass Spectrometry Fragmentation Part 1. YouTube. Available at: [Link]

-

Bis(aminomethyl)norbornane (mixture of isomers), Min. 98.0 (T), 500 g. sciedco. Available at: [Link]

-

A guide to 13c nmr chemical shift values. Compound Interest. Available at: [Link]

-

Tables For Organic Structure Analysis. PDF Document. Available at: [Link]

-

Mass Spectrometry: Fragmentation. Slide Presentation. Available at: [Link]

-

Norbornane - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

Highly Strained Bicyclic Systems. II. The Synthesis of Optically Active 2a- and 2/3- Amino and Hydroxy Bicyclo [2,1,1 ]hexanes. ElectronicsAndBooks. Available at: [Link]

-

Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

The infrared spectra of secondary amines and their salts. ResearchGate. Available at: [Link]

-

Phosphaza-norbornanes. Dalton Transactions (RSC Publishing). Available at: [Link]

-

Synthesis of Amines from Norbornane Series. Semantic Scholar. Available at: [Link]

-

Reaction products of primary β-hydroxy-amines with carbonyl compounds. I. The infrared absorption of acetals and ketals. ResearchGate. Available at: [Link]

Sources

- 1. Bis(aminomethyl)norbornane|High-Purity RUO| [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scbt.com [scbt.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. researchgate.net [researchgate.net]

- 11. summit.sfu.ca [summit.sfu.ca]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. compoundchem.com [compoundchem.com]

- 16. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

An In-depth Technical Guide to Bis(aminomethyl)norbornane: Properties, Characterization, and Applications

Introduction

Bis(aminomethyl)norbornane, a cycloaliphatic diamine, stands as a pivotal building block in the realm of advanced materials science and organic synthesis. Its rigid, bicyclic norbornane scaffold imparts unique three-dimensional characteristics to macromolecular architectures, offering a distinct advantage over traditional linear or aromatic diamines. This guide provides a comprehensive overview of the physical and chemical properties of Bis(aminomethyl)norbornane, delves into its characterization through established analytical techniques, and outlines its significant applications, particularly in the synthesis of high-performance polymers. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek to leverage the unique attributes of this versatile molecule.

The non-planar and sterically constrained structure of Bis(aminomethyl)norbornane is instrumental in designing polymers with enhanced thermal stability, superior mechanical strength, and high glass transition temperatures (Tg)[1]. When incorporated into polymer backbones, the norbornane moiety disrupts chain packing and crystallization, leading to amorphous materials with notable transparency, a desirable trait for optical applications[1]. Furthermore, the presence of two primary amine functionalities provides reactive sites for a variety of chemical transformations, establishing it as a key component in the synthesis of polyamides, polyimides, and as a curing agent for epoxy resins[1]. Beyond polymer chemistry, its unique three-dimensional structure serves as a valuable scaffold in medicinal chemistry for the exploration of novel chemical spaces in drug design[1].

This guide will systematically explore the fundamental properties of Bis(aminomethyl)norbornane, provide detailed experimental protocols for its characterization and application, and present visual aids to elucidate its structure and reaction pathways.

Molecular Structure and Isomerism

Bis(aminomethyl)norbornane, with the chemical formula C₉H₁₈N₂, typically exists as a mixture of isomers, primarily the 2,5- and 2,6-disubstituted derivatives. The rigid bicyclo[2.2.1]heptane core dictates the spatial orientation of the aminomethyl groups.

Figure 1: Chemical structure of 2,5-Bis(aminomethyl)norbornane.

Physical Properties

Bis(aminomethyl)norbornane is a colorless to almost colorless clear liquid at room temperature[2][3][4][5]. Its physical properties are summarized in the table below. The lack of a distinct melting point is characteristic of a liquid substance that does not readily crystallize.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈N₂ | [6] |

| Molecular Weight | 154.25 g/mol | [1][7] |

| CAS Number | 56602-77-8 (mixture of isomers) | [1][6] |

| Physical State | Liquid (at 20 °C) | |

| Appearance | Colorless to almost colorless clear liquid | [3][4][5] |

| Boiling Point | 259 °C | |

| Density | 1.00 g/cm³ (at 20 °C) | [8] |

| Refractive Index | 1.5090 - 1.5130 | [5] |

| Water Solubility | 1000 g/L | |

| LogP | 1 (at 25 °C) |

Chemical Properties and Reactivity

The chemical behavior of Bis(aminomethyl)norbornane is primarily dictated by the two primary amine groups. These groups impart basic properties to the molecule and serve as nucleophilic centers for a variety of chemical reactions.

Basicity and pKa

The pKa values of Bis(aminomethyl)norbornane can be determined experimentally via potentiometric titration. This method involves the gradual addition of a standardized acid to a solution of the diamine and monitoring the resulting change in pH.

Materials:

-

Bis(aminomethyl)norbornane

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Buret

Procedure:

-

Accurately weigh a sample of Bis(aminomethyl)norbornane and dissolve it in a known volume of deionized water.

-

Calibrate the pH meter using standard buffer solutions.

-

Immerse the pH electrode in the diamine solution and begin stirring.

-

Record the initial pH of the solution.

-

Add the standardized HCl solution from the buret in small, precise increments (e.g., 0.1-0.5 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of acid added.

-

Continue the titration well past the equivalence points, which will be indicated by sharp changes in pH.

-

Plot the pH versus the volume of HCl added to generate a titration curve.

-

The two equivalence points can be determined from the points of maximum slope on the curve. The pKa values correspond to the pH at the half-equivalence points.

Reactivity in Polymer Synthesis

The primary amine groups of Bis(aminomethyl)norbornane make it an excellent monomer for polycondensation reactions. It readily reacts with dianhydrides, diacyl chlorides, and dicarboxylic acids to form polyimides, polyamides, and other high-performance polymers.

Figure 2: Polycondensation workflow for polyimide synthesis.

This protocol describes a typical two-step synthesis of a polyimide, involving the formation of a poly(amic acid) intermediate followed by thermal imidization.

Materials:

-

Bis(aminomethyl)norbornane

-

Pyromellitic dianhydride (PMDA), purified by sublimation

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Nitrogen gas

-

Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube

Procedure:

Step 1: Poly(amic acid) Synthesis

-

In a clean, dry three-neck flask under a nitrogen atmosphere, dissolve a known molar amount of Bis(aminomethyl)norbornane in anhydrous DMAc with stirring until a clear solution is obtained.

-

Gradually add an equimolar amount of solid PMDA to the stirred solution in several portions. The addition should be done at a rate that maintains the reaction temperature below 30°C.

-

After the complete addition of PMDA, continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

Step 2: Thermal Imidization

-

Cast the viscous poly(amic acid) solution onto a clean glass plate to form a thin film of uniform thickness.

-

Place the glass plate in a vacuum oven.

-

Heat the film according to a staged heating program, for example:

-

80°C for 1 hour to slowly remove the solvent.

-

150°C for 1 hour.

-

200°C for 1 hour.

-

250°C for 2 hours to ensure complete imidization.

-

-

After cooling to room temperature, the resulting polyimide film can be carefully peeled off from the glass substrate.

Spectroscopic Characterization

The structure and purity of Bis(aminomethyl)norbornane can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the multiple stereoisomers and the rigid bicyclic structure. Key signals would include:

-

Broad multiplets in the region of 0.8-2.5 ppm corresponding to the protons of the norbornane skeleton.

-

A multiplet around 2.5-3.0 ppm for the methylene protons adjacent to the amine groups (-CH₂-NH₂).

-

A broad singlet for the amine protons (-NH₂) which can vary in chemical shift depending on concentration and solvent, typically in the range of 1.0-3.0 ppm.

-

-

¹³C NMR: The carbon NMR spectrum would show a number of signals corresponding to the non-equivalent carbon atoms in the norbornane ring and the aminomethyl groups. The methylene carbons adjacent to the nitrogen atoms would appear in the range of 40-50 ppm.

Infrared (IR) Spectroscopy

The FT-IR spectrum of Bis(aminomethyl)norbornane would exhibit characteristic absorption bands for the functional groups present:

-

N-H stretching: A pair of medium intensity peaks in the region of 3300-3400 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine groups.

-

C-H stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) corresponding to the C-H bonds of the cycloaliphatic ring.

-

N-H bending (scissoring): A medium to strong band around 1600-1650 cm⁻¹.

-

C-N stretching: A medium intensity band in the region of 1000-1250 cm⁻¹.

Applications in Materials Science

The unique structural features of Bis(aminomethyl)norbornane make it a valuable component in the development of advanced materials with tailored properties.

-

High-Performance Polyimides: As demonstrated, it is a key monomer for producing polyimides with high thermal stability, good mechanical properties, and optical transparency. These polyimides find applications in the aerospace, electronics, and automotive industries[1].

-

Epoxy Curing Agent: It serves as an effective curing agent for epoxy resins, leading to highly cross-linked networks with enhanced thermal and mechanical performance[1]. The rigid norbornane structure contributes to a high glass transition temperature and improved stiffness of the cured epoxy.

-

Polyamides: Reaction with dicarboxylic acids or their derivatives yields polyamides with improved thermal stability compared to their linear aliphatic counterparts.

-

Coordination Chemistry and Catalysis: The diamine functionality allows it to act as a bidentate ligand, forming stable complexes with various metal ions. These complexes have potential applications in catalysis and materials synthesis[1].

Safety and Handling

Bis(aminomethyl)norbornane is a corrosive substance that can cause severe skin burns and eye damage[2][9]. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. In case of contact, immediately flush the affected area with plenty of water and seek medical attention. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

Bis(aminomethyl)norbornane is a cycloaliphatic diamine with a unique combination of properties stemming from its rigid, three-dimensional structure. Its role as a monomer in the synthesis of high-performance polymers like polyimides and as a curing agent for epoxy resins is well-established, offering significant improvements in thermal and mechanical properties. This technical guide has provided a detailed overview of its physical and chemical characteristics, along with practical experimental protocols for its characterization and application. For researchers and scientists, a thorough understanding of these properties is crucial for innovating and developing next-generation materials with superior performance characteristics.

References

-

Benchchem. Bis(aminomethyl)norbornane|High-Purity RUO|.

-

Sigma-Aldrich. Bis(aminomethyl)norbornane (mixture of isomers) | 56602-77-8.

-

TCI Chemicals. Bis(aminomethyl)norbornane | 56602-77-8.

-

Tokyo Chemical Industry Co., Ltd. (JP). Bis(aminomethyl)norbornane 56602-77-8.

-

TCI Chemicals. SAFETY DATA SHEET.

-

Fisher Scientific. SAFETY DATA SHEET.

-

CP Lab Safety. Bis(aminomethyl)norbornane, 500g, Each.

-

Matsumoto, T. (2009). Synthesis of Fully Alicyclic Polyimides from 2,5(6)Bis(aminomethyl)bicyclo[2.2.1]heptane. Journal of the Adhesion Society of Japan, 45(10), 405-411.

-

PubChem. Bicyclo[2.2.1]heptane-2,6-diyldimethanamine.

-

Santa Cruz Biotechnology. Bis(aminomethyl)norbornane | CAS 56602-77-8.

-

Tokyo Chemical Industry Co., Ltd. (APAC). Bis(aminomethyl)norbornane 56602-77-8.

-

Sigma-Aldrich. Bis(aminomethyl)norbornane (mixture of isomers).

-

Tokyo Chemical Industry Co., Ltd. (APAC). Bis(aminomethyl)norbornane.

-

J-Stage. Bis(aminomethyl)bicyclo2.2.[liheptane,5(6)-.

-

PubChem. 2,5-Bis-isocyanatomethyl-bicyclo(2.2.1)heptane.

-

TCI Chemicals. Bis(aminomethyl)norbornane (mixture of isomers).

-

Semantic Scholar. Synthesis of Amines from Norbornane Series.

-

ChemicalBook. bicyclo[2.2.1]heptanebis(methylamine).

-

ResearchGate. Ni(II) and Pd(II) Complexes Bearing Novel Bis(beta-ketoamino) Ligand and Their Catalytic Activity toward Copolymerization of Norbornene and 5-Norbornene-2-yl Acetate Combined with B(C6F5)(3).

-

NIST WebBook. Bicyclo[2.2.1]heptane, endo-2-aminomethyl-, sulfate (2 to 1).

-

BOC Sciences. CAS 56602-77-8 bicyclo[2.2.1]heptanebis(methylamine).

-

PubChem. Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)-.

-

National Institutes of Health. Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems.

-

Alfa Chemistry. CAS 56602-77-8 Bis(aminomethyl)norbornane (mixture of isomers).

-

ResearchGate. Chemistry of Multifunctional Polymers based on Bis-MPA and their Cutting-Edge Applications.

-

Amadis Chemical. Bis(aminomethyl)norbornane (mixture of isomers).

-

Green Chemistry (RSC Publishing). Synthesis of an energetic polynorbornene with pendant bis-azidoacetyloxymethyl groups (PNBAA).

-

Advanced Science News. Spotlight on Polymer Chemistry, Issue 18.

-

Beilstein Journals. Polymer chemistry: fundamentals and applications. 6]([Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. uregina.scholaris.ca [uregina.scholaris.ca]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C | MDPI [mdpi.com]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. ochemtutor.com [ochemtutor.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

Bis(aminomethyl)norbornane CAS number and molecular formula

An In-Depth Technical Guide to Bis(aminomethyl)norbornane for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of bis(aminomethyl)norbornane, a versatile diamine built upon a rigid bicyclic scaffold. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical data, proven synthetic methodologies, and critical applications, with an emphasis on the causality behind experimental choices and the compound's potential in medicinal chemistry.

Core Concepts: Structure and Identification

Bis(aminomethyl)norbornane, also known as bicyclo[2.2.1]heptanedimethanamine, is a saturated cycloaliphatic diamine.[1][2] Its defining feature is the norbornane core—a bicyclo[2.2.1]heptane system—which is a cyclohexane ring bridged between the 1 and 4 positions by a methylene group.[3][4][5] This strained, rigid structure is not merely a molecular backbone; it imparts unique three-dimensional characteristics that are highly sought after in modern materials science and drug design.[3] Unlike flat, aromatic systems, the norbornane scaffold provides a non-planar, conformationally restricted framework, enabling the exploration of novel chemical space.[3]

The compound is typically supplied as a mixture of isomers, primarily the 2,5- and 2,6- substituted variants, arising from the synthetic routes employed.[3] Its two primary amine functionalities serve as reactive handles for a wide array of chemical transformations.

| Identifier | Value | Source(s) |

| CAS Number | 56602-77-8 (mixture of isomers) | [1][2][3][6][7] |

| Molecular Formula | C₉H₁₈N₂ | [2][3][6][7] |

| Molecular Weight | ~154.26 g/mol | [2][7] |

| Appearance | Colorless to almost colorless clear liquid | [1][8] |

| Synonyms | Bicyclo[2.2.1]heptanedimethanamine, Bis(aminomethyl)bicyclo[2.2.1]heptane | [1][2][7] |

Synthesis and Stereochemical Control

The synthesis of bis(aminomethyl)norbornane is not trivial, and the choice of methodology directly influences the isomeric ratio and stereochemical purity of the final product. Understanding these routes is critical for applications where specific stereoisomers are required, such as in asymmetric catalysis or chiral drug design.

Industrial Synthesis: Catalytic Hydrogenation

A prevalent industrial method involves the catalytic hydrogenation of nitrile-functionalized norbornane derivatives.[3] This approach is favored for its scalability and efficiency. The causality here is straightforward: the robust nitrile groups (-C≡N) are readily reduced to primary amines (-CH₂NH₂) under high-pressure hydrogen in the presence of a suitable metal catalyst, such as palladium or nickel.[3]

Another common pathway begins with the aminomethylation of norbornene.[3] In this process, norbornene reacts with formaldehyde and ammonia, followed by a hydrogenation step to saturate the ring and form the final diamine. This method offers high selectivity for substitution at the 2 and 5 positions of the norbornane ring.[3]

Caption: Common industrial synthesis routes for bis(aminomethyl)norbornane.

Asymmetric Synthesis for Chiral Purity

For applications in drug development and catalysis, achieving high enantiomeric excess is paramount. This is accomplished through asymmetric synthesis, often by the desymmetrization of a meso starting material.[3]

A validated protocol for synthesizing enantiopure trans-2,3-bis(aminomethyl)norbornane begins with endo-2,3-norbornene dicarboxylate anhydride, a symmetrical meso compound.[3] The key step is a nucleophilic ring-opening reaction mediated by a chiral agent (e.g., an alkaloid), which breaks the molecule's symmetry and establishes the desired stereocenters.[3] This creates a chiral monoester with high enantiomeric excess (often >98% ee). Subsequent chemical transformations, such as a Curtius rearrangement or a Gabriel synthesis followed by hydrogenation, convert this intermediate into the optically active diamine.[3] This multi-step process, while complex, is a self-validating system where the purity of each intermediate confirms the stereochemical integrity of the pathway.

Core Applications in Research and Drug Development

The unique structural properties of bis(aminomethyl)norbornane make it a valuable building block in several advanced fields.

A Three-Dimensional Scaffold in Medicinal Chemistry

The field of drug discovery is continually seeking to move beyond flat, two-dimensional molecules to better mimic the complex topographies of biological targets. The rigid, non-aromatic norbornane core is an exemplary 3D scaffold for this purpose.[3] Its use allows medicinal chemists to:

-

Explore Novel Chemical Space : By providing a fixed, three-dimensional arrangement of functional groups, it helps in designing molecules with precise spatial orientations, which can lead to improved binding affinity and selectivity for protein targets.[3]

-

Improve Pharmacokinetic Properties : The introduction of a non-planar, alicyclic structure can disrupt undesirable molecular properties like high crystallinity or π-stacking, potentially improving solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[3][9]

-

Serve as a Bioisostere : The norbornane framework can act as a bioisostere for other cyclic systems, enabling chemists to systematically probe structure-activity relationships (SAR) while maintaining a rigid conformation.[9] The norbornene scaffold has shown significant promise in the development of novel anti-cancer agents.[10]

High-Performance Polymer Synthesis

While the primary focus here is on drug development, the compound's role in polymer chemistry is significant and informs its utility. As a diamine monomer or curing agent, it is used to create:

-

Epoxy Resins : It acts as a hardener, creating densely cross-linked networks that result in materials with superior thermal stability and mechanical strength.[3]

-

Polyamides and Polyimides : The non-planar structure disrupts polymer chain crystallization. This leads to amorphous, transparent materials with high glass transition temperatures (Tg), making them suitable for high-performance optical and electronic applications.[3] These materials could find use in advanced drug delivery systems or medical devices.

Experimental Protocol: Representative Synthesis

The following protocol outlines a general methodology for the synthesis of bis(aminomethyl)norbornane via the catalytic hydrogenation of a dinitrile precursor, a common and effective laboratory-scale method.[3]

Objective: To synthesize bis(aminomethyl)norbornane from 2,5(6)-bis(cyanomethyl)bicyclo[2.2.1]heptane.

Materials:

-

2,5(6)-bis(cyanomethyl)bicyclo[2.2.1]heptane (1 equivalent)

-

Raney Nickel or Palladium on Carbon (5-10 wt%)

-

Anhydrous Ethanol or Methanol (solvent)

-

High-pressure autoclave/hydrogenator

-

Hydrogen gas (H₂)

Step-by-Step Methodology:

-

Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and leak-tested.

-

Charging the Reactor: In a suitable flask, dissolve the norbornane dinitrile precursor in the anhydrous alcohol solvent. Carefully add the catalyst to this solution. The choice of Raney Nickel is often for its high activity, while Palladium on Carbon offers easier handling and filtration.

-

Transfer to Autoclave: Transfer the slurry to the autoclave. Seal the reactor according to the manufacturer's instructions.

-

Inerting: Purge the autoclave multiple times with an inert gas, such as nitrogen, to remove all oxygen, which can be a safety hazard and can poison the catalyst.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 500-1500 psi, but this must be optimized). Begin stirring and heat the reaction to the target temperature (e.g., 80-120 °C). The reaction is exothermic; monitor temperature and pressure closely.

-

Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Cooldown and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.

-

Catalyst Removal: Purge the reactor again with nitrogen. Open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure it remains wet with solvent during filtration and handle with care.

-

Purification: Remove the solvent from the filtrate under reduced pressure (rotary evaporation). The resulting crude product, bis(aminomethyl)norbornane, can be purified by vacuum distillation to yield a colorless liquid.

Safety and Handling

Bis(aminomethyl)norbornane is a corrosive substance that requires careful handling to prevent injury.[11] Adherence to safety protocols is non-negotiable.

| Hazard Class | Description | Precautionary Measures (P-Statements) |

| Skin Corrosion | Category 1B: Causes severe skin burns.[11] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][11] |

| Eye Damage | Category 1: Causes serious eye damage.[11] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| Inhalation | Corrosive vapors may be harmful. | P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[1] |

| Ingestion | Harmful if swallowed. Causes severe burns to the digestive tract. | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1] |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.[11]

-

Store in a tightly closed container in a dry, cool, and locked-up place.[1]

-

In case of a spill, use a suitable absorbent material for containment.

Conclusion

Bis(aminomethyl)norbornane is more than a simple diamine; it is a key enabling molecule for advanced material and medicinal sciences. Its rigid, three-dimensional scaffold offers a distinct advantage over traditional flat structures, providing a robust platform for designing next-generation polymers and therapeutics. For the drug development professional, its value lies in the ability to create structurally novel candidates with potentially superior efficacy and pharmacokinetic profiles. As synthetic methodologies for stereochemical control continue to advance, the applications for specific isomers of bis(aminomethyl)norbornane are poised to expand significantly, cementing its role as a critical tool in the researcher's arsenal.

References

- Benchchem. (n.d.). Bis(aminomethyl)norbornane | High-Purity RUO.

-

CP Lab Safety. (n.d.). Bis(aminomethyl)norbornane (mixture of isomers), min 97%, 100 grams. Retrieved from [Link]

-

Everlight Chemical. (n.d.). Bis(aminomethyl)norbornane (mixture of isomers) | 56602-77-8. Retrieved from [Link]

-

MDPI. (2022). Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

-

Wikipedia. (n.d.). Norbornane. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Bicyclo(2.2.1)heptane. Retrieved from [Link]

Sources

- 1. Bis(aminomethyl)norbornane | 56602-77-8 | TCI AMERICA [tcichemicals.com]

- 2. scbt.com [scbt.com]

- 3. Bis(aminomethyl)norbornane|High-Purity RUO| [benchchem.com]

- 4. Norbornane - Wikipedia [en.wikipedia.org]

- 5. Bicyclo(2.2.1)heptane | C7H12 | CID 9233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bis(aminomethyl)norbornane (mixture of isomers) | 56602-77-8 [sigmaaldrich.com]

- 7. calpaclab.com [calpaclab.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

In-Depth Technical Guide on the Theoretical Studies of Bis(aminomethyl)norbornane Conformations

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the theoretical approaches used to study the conformational landscape of bis(aminomethyl)norbornane. By synthesizing principles of computational chemistry with practical insights, this document serves as a valuable resource for researchers leveraging this unique bicyclic diamine in drug design, materials science, and catalysis.

Introduction: The Structural Significance of Bis(aminomethyl)norbornane

Bis(aminomethyl)norbornane, a saturated bicyclic diamine, possesses a rigid [2.2.1]heptane framework that imparts a high degree of steric constraint.[1] This rigid scaffold is of significant interest in medicinal chemistry as it allows for the precise spatial orientation of the two aminomethyl substituents, making it a valuable building block for designing ligands, therapeutic agents, and specialized polymers.[1][2] The stereochemistry of the aminomethyl groups, which can be in exo or endo positions, dramatically influences the molecule's overall shape, reactivity, and biological activity.[3][4] A thorough understanding of the conformational preferences of bis(aminomethyl)norbornane isomers is therefore crucial for predicting their behavior and designing novel applications.

Theoretical studies, primarily employing molecular mechanics and quantum mechanics, are indispensable for elucidating the complex potential energy surface of these molecules. These computational methods allow for the characterization of stable conformers, the quantification of rotational energy barriers, and the identification of key non-covalent interactions that govern the three-dimensional structure.

The Conformational Landscape: Key Isomers and Degrees of Freedom

The conformational flexibility of bis(aminomethyl)norbornane is primarily dictated by the rotation of the two aminomethyl groups around the C-C bonds connecting them to the rigid norbornane core. The relative orientation of these groups gives rise to a variety of conformers with distinct energies and properties. The key isomers of bis(aminomethyl)norbornane include the 2,3- and 2,5-disubstituted variants, each with possible exo and endo stereochemistries.

A critical aspect of the conformational analysis is the potential for intramolecular hydrogen bonding between the two amine groups. The formation of such bonds can significantly stabilize certain conformations, influencing the overall conformational equilibrium.[2][5] The likelihood and strength of these hydrogen bonds are highly dependent on the stereochemical arrangement of the aminomethyl groups.

Theoretical Methodologies for Conformational Analysis

The accurate theoretical description of bis(aminomethyl)norbornane conformations requires a careful selection of computational methods capable of capturing the subtle interplay of steric and electronic effects.

Molecular Mechanics (MM)

Molecular mechanics methods offer a computationally efficient approach to explore the vast conformational space of molecules.[6] These methods rely on classical force fields to define the potential energy of a system as a function of its atomic coordinates.

Recommended Force Fields:

For molecules like bis(aminomethyl)norbornane, force fields such as MMFF94 (Merck Molecular Force Field) and AMBER (Assisted Model Building with Energy Refinement) are often recommended due to their robust parameterization for organic molecules.[7] It is crucial to select a force field that accurately describes the torsional potentials of the aminomethyl side chains and the non-bonded interactions, including hydrogen bonding.

Protocol for Molecular Mechanics Conformational Search:

-

Initial Structure Generation: Generate the 3D structures of the desired bis(aminomethyl)norbornane isomer (e.g., exo,exo-2,3-bis(aminomethyl)norbornane).

-

Conformational Search Algorithm: Employ a systematic or stochastic conformational search algorithm to explore the rotational degrees of freedom of the two C-C bonds connecting the aminomethyl groups to the norbornane ring.

-

Energy Minimization: Each generated conformer is subjected to energy minimization to locate the nearest local minimum on the potential energy surface.

-

Conformer Clustering and Analysis: The resulting minimized structures are clustered based on their geometry and energy to identify the unique low-energy conformers.

Quantum Mechanics (QM)

Quantum mechanics methods, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are essential for refining the energies and geometries of the conformers identified through molecular mechanics.[8]

Recommended DFT Functionals and Basis Sets:

Functionals like B3LYP and M06-2X are well-suited for studying non-covalent interactions, such as intramolecular hydrogen bonding.[9] A basis set of at least double-zeta quality with polarization and diffuse functions, such as 6-311++G(d,p) , is recommended to achieve a balance between accuracy and computational cost.[10]

Protocol for DFT Calculations:

-

Geometry Optimization: The low-energy conformers obtained from the molecular mechanics search are used as starting points for geometry optimization at the chosen DFT level of theory.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

-

Potential Energy Surface (PES) Scan: To investigate the rotational barriers of the aminomethyl groups, a relaxed PES scan can be performed by systematically rotating the relevant dihedral angle while optimizing all other degrees of freedom.[11]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be employed to investigate hyperconjugative interactions and to characterize the nature and strength of any intramolecular hydrogen bonds.[12]

Analysis of Conformational Preferences and Rotational Barriers

Theoretical studies on analogues of bis(aminomethyl)norbornane, such as exo-5-aminomethyl-endo-5-methylbicyclo[2.2.1]hept-2-ene, have provided valuable insights into the rotational barriers of the aminomethyl group. Using the MMX molecular mechanics method, the barrier to rotation around the exocyclic C-C bond has been calculated.[3] These studies indicate that steric hindrance from the rigid bicyclic framework plays a significant role in determining the preferred orientations of the aminomethyl substituent.

For bis(aminomethyl)norbornane, the conformational landscape is further complicated by the potential for interactions between the two aminomethyl groups. In isomers where the two groups are in close proximity, such as the syn conformers of 2,3-disubstituted norbornane, intramolecular hydrogen bonding can be a dominant factor in stabilizing specific conformations.[2]

Table 1: Key Factors Influencing Bis(aminomethyl)norbornane Conformations

| Factor | Description |

| Steric Hindrance | The bulky norbornane scaffold restricts the rotational freedom of the aminomethyl groups. |

| Intramolecular H-Bonding | Formation of hydrogen bonds between the two amine groups can significantly stabilize certain conformers.[5] |

| Torsional Strain | The energetic penalty associated with eclipsing interactions during the rotation of the C-C bonds. |

| Stereochemistry | The exo or endo configuration of the aminomethyl groups dictates their spatial relationship and potential for interaction.[3] |

Experimental Validation: The Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for validating the results of theoretical conformational studies.[13] The Nuclear Overhauser Effect (NOE) can provide information about the through-space proximity of protons, which can be used to distinguish between different conformers.[7] Additionally, the analysis of coupling constants and chemical shifts can offer insights into the dihedral angles and the electronic environment of the nuclei, further corroborating the computationally predicted structures.[14]

Applications in Drug Development and Materials Science

The well-defined three-dimensional structure of bis(aminomethyl)norbornane makes it an attractive scaffold in drug discovery. By understanding its conformational preferences, medicinal chemists can design more potent and selective ligands for biological targets. The rigid framework allows for the precise positioning of pharmacophoric groups, leading to improved binding affinity and reduced off-target effects.

In materials science, bis(aminomethyl)norbornane is used as a monomer in the synthesis of high-performance polymers.[1] The conformational rigidity of the norbornane unit contributes to the thermal stability and mechanical strength of the resulting materials.

Conclusion

The theoretical study of bis(aminomethyl)norbornane conformations is a multifaceted endeavor that requires a combination of molecular mechanics and quantum mechanics approaches. By carefully considering the interplay of steric hindrance, intramolecular hydrogen bonding, and torsional strain, researchers can gain a detailed understanding of the conformational landscape of this important bicyclic diamine. This knowledge is paramount for the rational design of novel molecules with tailored properties for applications in drug discovery, catalysis, and materials science.

Diagrams

Caption: Computational workflow for the conformational analysis of bis(aminomethyl)norbornane.

Caption: Key factors influencing the conformation of bis(aminomethyl)norbornane.

References

-

Kas'yan, A. O., et al. (2007). Derivatives of exo-5-Aminomethyl-endo-5-methylbicyclo[2.2.1]hept-2-ene and exo-5-Aminomethyl-endo-5-methyl-exo-2,3-epoxybicyclo[2.2.1]heptane. Russian Journal of Organic Chemistry, 43(11), 1641-1649. [Link]

-

Allinger, N. L., et al. (1987). Structures of norbornane and dodecahedrane by molecular mechanics calculations (MM3), x-ray crystallography, and electron diffraction. Journal of the American Chemical Society, 109(26), 8127-8134. [Link]

-

Ferreira, M. J. P., et al. (2018). Dealing with Hydrogen Bonding on the Conformational Preference of 1,3-Aminopropanols: Experimental and Molecular Dynamics Approaches. The Journal of Physical Chemistry A, 122(38), 7647-7657. [Link]

-

Q-Chem. (n.d.). 10.4 Potential Energy Scans. Q-Chem 6.0 Manual. [Link]

-

Neto, B. A. D. (2012). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN, (8), 1-13. [Link]

-

Grivin, V. P., et al. (2008). NMR study of diastereoisomerism of 2-(1-aminoethyl)bicyclo[2.2.1]heptane and its hydrochloride (deitiforin). Russian Chemical Bulletin, 57(11), 2351-2357. [Link]

-

Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link]

-

Li, W., et al. (2023). Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. The Journal of Physical Chemistry A, 127(43), 9136-9144. [Link]

-

Gervasio, F. L., et al. (2007). Evaluating computational predictions of the relative stabilities of polymorphic pharmaceuticals. Journal of Pharmaceutical Sciences, 97(6), 2121-2129. [Link]

-

Alkorta, I., et al. (2021). Intramolecular Hydrogen Bonding 2021. Molecules, 26(20), 6265. [Link]

-

Houk, K. N., et al. (2021). Mechanisms and Dynamics of Synthetic and Biosynthetic Formation of Delitschiapyrones: Solvent Control of Ambimodal Periselectivity. Journal of the American Chemical Society, 143(31), 12066-12073. [Link]

-

Alkorta, I., et al. (2019). Introduction to “Intramolecular Hydrogen Bonding 2018”. Molecules, 24(15), 2824. [Link]

-

Scribd. (n.d.). Tutorial 2 Conformational Analysis. [Link]

-

Masnabadi, N. (2022). DFT and NBO analysis on conformers of dioxaphosphinane derivatives. Journal of the Iranian Chemical Society, 19, 4361-4369. [Link]

-

Rios, R. (2022). Intramolecular Hydrogen-Bond Activation: Strategies, Benefits, and Influence in Catalysis. ACS Organic & Inorganic Au, 2(2), 197-204. [Link]

-

PubChem. (n.d.). Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-. [Link]

-

Radchenko, D. S., et al. (2010). Cyclobutane-derived diamines: synthesis and molecular structure. The Journal of Organic Chemistry, 75(17), 5941-5952. [Link]

-

Moilanen, M., et al. (1990). Aminomethylation of Bicyclo[2.2.1]heptane-2,5-Dione. Acta Chemica Scandinavica, 44, 857-861. [Link]

-

Maximoff, S., et al. (2017). Computational study of relative thermodynamic stability of mutant base pairs between keto, enol and deprotonated forms of guanine and thymine at DNA polymerase lambda active site. Abstracts of Papers of the American Chemical Society, 253. [Link]

-

Chen, B., et al. (2016). Characterizing excited conformational states of RNA by NMR spectroscopy. Current Opinion in Structural Biology, 36, 30-38. [Link]

-

Al-Hadedi, A. A. M., et al. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. Molecules, 28(3), 1184. [Link]

-

Nori-Shargh, D., et al. (2005). Conformational behaviours of 2-substituted cyclohexanones: A complete basis set, hybrid-DFT study and NBO interpretation. Journal of Molecular Structure: THEOCHEM, 728(1-3), 125-131. [Link]

-

Dimov, D. K., et al. (2021). Conformational analysis of 3-acetylamino-5,6-dihydrouracils by DFT computations. Molbank, 2021(4), M1291. [Link]

-

Kim, Y., et al. (1997). Geometries and Relative Stabilities of AlN Four-Membered-Ring Compound Isomers: Ab initio Study. Bulletin of the Korean Chemical Society, 18(10), 1058-1062. [Link]

-

Gill, G., et al. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry, 70(26), 10726-10731. [Link]

-

Leonori, D. (2017). Catalytic Oxy-aminomethylation of Alkenes. [Link]

-

Al-Hadedi, A. A. M., et al. (2021). Simulation and design of anti and syn isomers of three Mannich-type compounds using DFT calculations and molecular docking analysis. Chemistry, 3(4), 1184-1199. [Link]

-

Merkley, R. L., et al. (2013). Magnetic Resonance Technologies for Pharmaceutical Development. IntechOpen. [Link]

Sources

- 1. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Publications [iq.usp.br]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lclab.ustc.edu.cn [lclab.ustc.edu.cn]

- 6. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. sciforum.net [sciforum.net]

- 10. sciforum.net [sciforum.net]

- 11. Bicyclo[2.2.1]heptane, endo-2-aminomethyl-, sulfate (2 to 1) [webbook.nist.gov]

- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 13. Synthesis and reactivity of Norbornene-Diamine systems - American Chemical Society [acs.digitellinc.com]

- 14. mdpi.com [mdpi.com]

Introduction: The Norbornane Framework and Stereoisomerism

An In-depth Technical Guide to the Exo and Endo Isomers of Bis(aminomethyl)norbornane

This guide provides a comprehensive technical overview of the stereoisomers of bis(aminomethyl)norbornane, a key building block in advanced materials. Intended for researchers, chemists, and professionals in drug development and material science, this document delves into the structural nuances, synthesis, separation, and reactivity of the exo and endo isomers, with a particular focus on their application as epoxy curing agents.

Bis(aminomethyl)norbornane, systematically named (bicyclo[2.2.1]heptane-2,5(6)-diyl)dimethanamine, is a cycloaliphatic diamine valued for its rigid, bicyclic structure.[1] This rigidity, a defining characteristic of the norbornane system, imparts exceptional thermal stability and mechanical strength to polymers derived from it. However, this same structural constraint gives rise to a unique form of stereoisomerism known as endo-exo isomerism.[2]

The terms endo and exo describe the relative orientation of substituents on the bicyclic ring.[3] In the norbornane scaffold, the molecule has a one-carbon bridge (C7) and two two-carbon bridges. The endo position is defined as being closer to, or on the same side as, the longest bridge (the C7 methylene bridge).[2][3] Conversely, the exo position is further from, or on the opposite side of, this bridge.[2][3] This seemingly subtle difference in spatial arrangement has profound implications for the molecule's steric accessibility, reactivity, and the ultimate properties of materials synthesized from it.[4]

For bis(aminomethyl)norbornane, where two aminomethyl groups are attached to the ring, three primary stereoisomers are possible: exo,exo, endo,endo, and exo,endo.[3] Understanding the distinct characteristics of these isomers is critical for controlling reaction outcomes and tailoring material properties.

Structural Elucidation of Exo and Endo Isomers

The spatial arrangement of the aminomethyl groups relative to the norbornane core defines the isomer.

-

exo,exo-bis(aminomethyl)norbornane: Both aminomethyl groups are oriented away from the C7 bridge. This configuration results in the amine functional groups being more sterically accessible.

-

endo,endo-bis(aminomethyl)norbornane: Both aminomethyl groups are oriented towards the C7 bridge. This "cup-shaped" conformation leads to greater steric hindrance around the amine groups.

-

exo,endo-bis(aminomethyl)norbornane: One aminomethyl group is in the exo position, and the other is in the endo position.

These structural differences are not trivial; they dictate how the molecule interacts with other reagents, catalysts, and polymer chains.